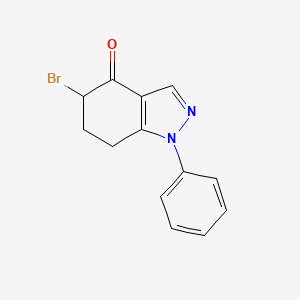![molecular formula C12H19N5O3 B4299576 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4299576.png)
7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
説明
7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic compound that belongs to the family of xanthine derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the fields of biochemistry and pharmacology.
作用機序
The mechanism of action of 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione involves its ability to inhibit PDE enzymes. Specifically, this compound is a selective inhibitor of PDE4, which is primarily found in immune cells and plays a role in regulating inflammatory responses. By inhibiting PDE4, 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), leading to anti-inflammatory effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione are diverse and depend on the specific cell types and tissues being studied. Some of the reported effects include:
- Anti-inflammatory effects: As mentioned earlier, 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can reduce the production of pro-inflammatory cytokines, making it a potential therapeutic agent for inflammatory diseases.
- Anti-tumor effects: Studies have shown that 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can inhibit the growth and proliferation of various cancer cell lines, including breast cancer, lung cancer, and leukemia.
- Neuroprotective effects: 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been shown to protect neurons from oxidative stress and apoptosis, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Cardiovascular effects: 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can increase the levels of cAMP and cGMP in cardiac cells, leading to positive inotropic and chronotropic effects.
実験室実験の利点と制限
One of the main advantages of using 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione in lab experiments is its high potency and selectivity as a PDE4 inhibitor. This allows for precise modulation of cellular signaling pathways and physiological processes. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which may require the use of organic solvents or other solubilization methods.
将来の方向性
There are several future directions for research on 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione. Some of these include:
- Further investigation of its anti-inflammatory effects and potential use as a therapeutic agent for inflammatory diseases.
- Exploration of its neuroprotective effects and potential use in the treatment of neurodegenerative diseases.
- Development of more potent and selective PDE4 inhibitors based on the structure of 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.
- Investigation of its effects on other physiological processes such as metabolism and immune function.
- Evaluation of its pharmacokinetics and pharmacodynamics in animal models and human subjects.
科学的研究の応用
7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione has been used in various scientific research studies due to its ability to act as a potent inhibitor of phosphodiesterase (PDE) enzymes. PDEs are enzymes that break down cyclic nucleotides such as cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which play important roles in regulating cellular processes such as signal transduction, gene expression, and metabolism. By inhibiting PDEs, 7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione can increase the levels of cAMP and cGMP in cells, leading to various physiological effects.
特性
IUPAC Name |
7-ethyl-8-(3-hydroxypropylamino)-1,3-dimethylpurine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N5O3/c1-4-17-8-9(14-11(17)13-6-5-7-18)15(2)12(20)16(3)10(8)19/h18H,4-7H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNNPJMXYNOOUTF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(N=C1NCCCO)N(C(=O)N(C2=O)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-ethyl-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(3,4-dimethoxyphenyl)-3-{[(2-oxo-2H-chromen-3-yl)carbonyl]amino}propanoic acid](/img/structure/B4299500.png)
![5-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B4299551.png)
![3-(5-bromo-2-hydroxyphenyl)-5-(4-bromophenyl)-1-isobutyl-4,6-dioxooctahydropyrrolo[3,4-c]pyrrole-1-carboxylic acid](/img/structure/B4299553.png)

![N-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,4,6-trioxo-5-(trifluoromethyl)-2,3,4,5,6,7-hexahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]benzamide](/img/structure/B4299568.png)
![2,4-dichlorophenyl {[(4-ethoxy-6-phenyl-1,3,5-triazin-2-yl)amino]carbonyl}sulfamate](/img/structure/B4299583.png)
![3-(4-ethoxyphenyl)-3-[(phenylacetyl)amino]propanoic acid](/img/structure/B4299593.png)
![2,4-dichlorophenyl ({[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]amino}carbonyl)sulfamate](/img/structure/B4299595.png)
![3-(4-ethoxyphenyl)-3-{[(4-fluorophenyl)acetyl]amino}propanoic acid](/img/structure/B4299597.png)
![3-[(4-tert-butylbenzoyl)amino]-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299601.png)
![3-[(3,4-dimethoxybenzoyl)amino]-3-(4-propoxyphenyl)propanoic acid](/img/structure/B4299602.png)
![3-{[4-(4-chloro-2-methylphenoxy)butanoyl]amino}-3-(4-ethoxyphenyl)propanoic acid](/img/structure/B4299606.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-(1H-1,2,4-triazol-3-ylthio)acetamide](/img/structure/B4299609.png)
![N-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B4299612.png)